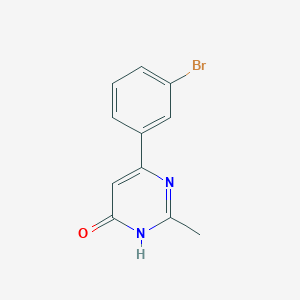

6-(3-Bromophenyl)-2-methylpyrimidin-4-ol

CAS No.: 1368846-88-1

Cat. No.: VC3175323

Molecular Formula: C11H9BrN2O

Molecular Weight: 265.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368846-88-1 |

|---|---|

| Molecular Formula | C11H9BrN2O |

| Molecular Weight | 265.11 g/mol |

| IUPAC Name | 4-(3-bromophenyl)-2-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C11H9BrN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) |

| Standard InChI Key | PERGOMXOJYQSCA-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Br |

| Canonical SMILES | CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Br |

Introduction

Structural Characteristics

The molecular architecture of 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol consists of several key structural elements that define its chemical identity and potential reactivity. The pyrimidine core provides a planar, aromatic heterocyclic scaffold with two nitrogen atoms that can participate in hydrogen bonding and coordinate with metals or serve as hydrogen bond acceptors in biological systems.

The 3-bromophenyl group attached at position 6 of the pyrimidine ring introduces a halogen substituent that can significantly influence the compound's electronic properties, lipophilicity, and potential for halogen bonding interactions. The bromine atom at the meta position creates a distinct electronic distribution compared to ortho (2-position) or para (4-position) substitution patterns found in related compounds. This positional variation can substantially affect molecular conformation, dipole moment, and ultimately biological activity profiles.

The hydroxyl group at position 4 represents another critical structural feature, providing a site for hydrogen bonding interactions as both a donor and acceptor. In similar compounds like 4,6-dihydroxy-2-methylpyrimidine, this hydroxyl group contributes significantly to the compound's solubility profile and interactions with biological targets . The tautomeric potential of this group allows for keto-enol interconversion, which may be relevant to its reactivity and binding characteristics.

The methyl group at position 2 adds a small lipophilic element to the structure, potentially enhancing membrane permeability if the compound were to be evaluated for biological activities. Additionally, this methyl group could serve as a handle for further derivatization in synthetic applications.

Table 1: Comparison of 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol with Structurally Related Compounds

| Synthetic Approach | Key Reagents | Reaction Conditions | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Modified 4,6-dihydroxy-2-methylpyrimidine synthesis | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, 3-bromophenyl coupling agent | Ice bath followed by room temperature reaction (18-25°C) | Established pyrimidine core synthesis; potential one-pot approach | Selectivity for single position substitution |

| 4,6-Dichloro-2-methylpyrimidine approach | 4,6-Dichloro-2-methylpyrimidine, 3-bromophenylboronic acid, appropriate catalyst, sodium hydride | Anhydrous conditions, 0°C to room temperature | Selective substitution; established methodology for similar compounds | Multiple steps; potential side reactions |

| Direct coupling approach | 4-Chloro-6-(3-bromophenyl)-2-methylpyrimidine, basic hydrolysis conditions | Controlled temperature and pH | Direct approach if intermediate is available | Availability of starting materials; hydrolysis selectivity |

The specific choice of synthetic route would depend on factors such as reagent availability, desired scale, and equipment constraints. The synthesis would likely require optimization to achieve acceptable yields and purity. Characterization of the final product would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol.

Physical and Chemical Properties

The physical and chemical properties of 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol can be estimated based on its structure and comparison with similar compounds. As an organic compound containing both aromatic and heterocyclic moieties, it is likely to be a crystalline solid at room temperature with limited water solubility due to its relatively hydrophobic nature.

The presence of the hydroxyl group at position 4 of the pyrimidine ring introduces a potential site for hydrogen bonding and tautomerism. This functional group can exist in equilibrium between the keto and enol forms, which can influence the compound's reactivity and interaction with solvents and biological systems. The tautomeric behavior would be similar to that observed in 4,6-dihydroxy-2-methylpyrimidine .

The bromine substituent at the meta position of the phenyl ring contributes significantly to the compound's molecular weight and lipophilicity. Bromine, being an electronegative atom, withdraws electron density from the phenyl ring, affecting the electronic distribution across the entire molecule. This electronic effect can influence various properties including the acidity of the hydroxyl group, stability, and reactivity patterns.

Spectroscopic characteristics of 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol would likely include distinctive patterns in 1H NMR spectra, with signals corresponding to the aromatic protons of the bromophenyl group (including the characteristic splitting pattern of a meta-substituted phenyl ring), the single proton at position 5 of the pyrimidine ring, the methyl group protons, and potentially the hydroxyl proton (depending on solvent and conditions). Based on data from similar compounds, the 13C NMR would show characteristic signals for the pyrimidine carbon atoms, particularly those bearing the substituents.

Table 3: Estimated Physical and Chemical Properties of 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol

| Property | Estimated Value/Description | Basis for Estimation |

|---|---|---|

| Physical State | Crystalline solid | Common for similar pyrimidine derivatives |

| Color | White to off-white | Typical for similar compounds |

| Solubility | Poorly soluble in water; soluble in organic solvents (DMSO, DMF, alcohols) | Based on structural features and similar compounds |

| Melting Point | Approximately 180-220°C | Estimated from similar pyrimidine derivatives |

| pKa | Approximately 8-10 for the 4-hydroxyl group | Based on similar pyrimidin-4-ol structures |

| Log P (octanol/water) | Approximately 2.5-3.5 | Estimated based on bromine and aromatic components |

| UV Absorption | Maximum absorption likely in the range of 260-280 nm | Typical for pyrimidine chromophores |

| IR Spectroscopy | O-H stretching (~3200-3400 cm-1), C=N stretching (~1640-1690 cm-1), C-Br stretching (~1000-1070 cm-1) | Based on functional groups present |

These estimated properties provide a framework for understanding the physicochemical behavior of 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol, though experimental determination would be necessary for accurate characterization. The predicted properties suggest that the compound would have moderate lipophilicity, potentially favorable for membrane permeability, with functional groups capable of engaging in specific molecular interactions.

In drug discovery programs, compounds like 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol might be evaluated for:

-

Kinase inhibitory activity - similar structures have shown promise in targeting various kinases involved in cell signaling pathways

-

Antimicrobial properties - pyrimidine derivatives often exhibit activity against bacterial and fungal pathogens

-

Anticancer potential - related compounds have demonstrated antiproliferative effects against various cancer cell lines

-

Anti-inflammatory activity - through inhibition of specific enzymes or receptors involved in inflammatory cascades

The specific biological profile of 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol would need to be experimentally determined through comprehensive screening assays targeting various biological systems and disease models.

Applications and Research Directions

Based on the structural features and the known applications of similar pyrimidine derivatives, 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol may have potential applications in several areas of chemistry and pharmaceutical research.

Medicinal Chemistry and Drug Development

The compound could serve as a scaffold or lead structure for the development of bioactive molecules with therapeutic potential. The pyrimidine core is a privileged structure in medicinal chemistry, and the specific substitution pattern in 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol might confer interesting biological activities. Potential therapeutic applications include:

-

Anticancer agents: Similar to 3,4,5-trimethoxyphenyl thiazole pyrimidine derivatives that have shown significant antiproliferative activities against multiple cancer cell lines, including lung cancer and colorectal carcinoma

-

Antimicrobial compounds: Pyrimidine structures have historically demonstrated activity against various microbial pathogens

-

Anti-inflammatory agents: Through interaction with specific enzymes or receptors involved in inflammatory pathways

-

Enzyme inhibitors: Particularly targeting kinases or other enzymes involved in cell signaling and regulation

The specific positioning of the bromine at the meta position of the phenyl ring could potentially produce a unique activity profile compared to its ortho or para substituted analogs, warranting comparative biological studies.

Synthetic Applications

As an organic building block, 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol could be valuable in various synthetic applications:

-

Structure-activity relationship (SAR) studies: To understand how specific structural modifications affect biological activity

-

Fragment-based drug discovery: As a fragment with distinctive features that could be elaborated into more complex bioactive molecules

-

Development of chemical probes: For investigating biological systems and target validation

-

Materials science applications: As a component in the development of functional materials with specific electronic or optical properties

The bromine functionality provides a reactive handle for further derivatization through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), expanding the potential synthetic utility of this compound.

Future Research Directions

Several promising research directions for 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol deserve exploration:

-

Development of efficient and scalable synthesis methods specifically optimized for this compound, potentially adapting approaches used for related compounds

-

Comprehensive physical and chemical characterization to establish accurate property profiles

-

Systematic biological screening across various targets and disease models, particularly comparing its activity to the 2-bromo and 4-bromo analogs to establish position-dependent effects

-

Structure-activity relationship studies to understand how the meta-bromophenyl group specifically contributes to activity

-

Investigation of its potential as a synthetic intermediate for more complex bioactive molecules

-

Computational studies to predict interactions with biological targets and guide rational drug design efforts

These research avenues would contribute to expanding the chemical space of bioactive heterocycles and potentially lead to valuable applications in drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume